Ethyl pyruvate-2-13C
Overview
Description
Ethyl pyruvate-2-13C is a labeled derivative of ethyl pyruvate, where the carbon-2 position is enriched with the carbon-13 isotope. Ethyl pyruvate is a derivative of pyruvic acid and is known for its stability and non-toxicity in aqueous solutions. It has been extensively studied for its anti-inflammatory and antioxidative properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl pyruvate-2-13C can be synthesized through the esterification of pyruvic acid-2-13C with ethanol. The reaction typically involves the use of an acid catalyst such as sulfuric acid to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired product .
Industrial Production Methods
Industrial production of this compound involves the use of labeled pyruvic acid as a starting material. The labeled pyruvic acid is reacted with ethanol in the presence of an acid catalyst. The reaction mixture is then subjected to distillation to separate the this compound from the unreacted starting materials and by-products .
Chemical Reactions Analysis
Types of Reactions
Ethyl pyruvate-2-13C undergoes various chemical reactions, including:
Oxidation: Ethyl pyruvate can be oxidized to produce acetic acid and carbon dioxide.
Reduction: It can be reduced to ethyl lactate using reducing agents such as sodium borohydride.
Substitution: Ethyl pyruvate can undergo nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride is commonly used as a reducing agent.
Substitution: Nucleophiles such as amines and thiols are used in substitution reactions.
Major Products Formed
Oxidation: Acetic acid and carbon dioxide.
Reduction: Ethyl lactate.
Substitution: Various derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl pyruvate-2-13C has a wide range of applications in scientific research:
Chemistry: Used as a tracer in metabolic studies to investigate the pathways of pyruvate metabolism.
Biology: Employed in studies of cellular metabolism and energy production.
Medicine: Investigated for its potential therapeutic effects in conditions involving oxidative stress and inflammation.
Industry: Used in the production of labeled compounds for research and development purposes.
Mechanism of Action
Ethyl pyruvate-2-13C exerts its effects by modulating redox processes and cellular metabolism. It permeates biological membranes by diffusion and enters the cytoplasm or mitochondria. Once inside the cell, it scavenges reactive oxygen species and inhibits the release of pro-inflammatory cytokines such as tumor necrosis factor-alpha and high mobility group protein B1 .
Comparison with Similar Compounds
Ethyl pyruvate-2-13C is unique compared to other similar compounds due to its labeled carbon-13 isotope, which allows for detailed metabolic studies using nuclear magnetic resonance spectroscopy. Similar compounds include:
Ethyl pyruvate: The non-labeled version of ethyl pyruvate.
Methyl pyruvate: A methyl ester derivative of pyruvic acid.
Sodium pyruvate: The sodium salt of pyruvic acid.
This compound stands out due to its specific labeling, which provides valuable insights into metabolic pathways and mechanisms of action in various biological systems.
Properties
IUPAC Name |
ethyl 2-oxo(213C)propanoate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8O3/c1-3-8-5(7)4(2)6/h3H2,1-2H3/i4+1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XXRCUYVCPSWGCC-AZXPZELESA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=O)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)[13C](=O)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50745898 | |
Record name | Ethyl 2-oxo(2-~13~C)propanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50745898 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
117.11 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
91114-71-5 | |
Record name | Ethyl 2-oxo(2-~13~C)propanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50745898 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 91114-71-5 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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